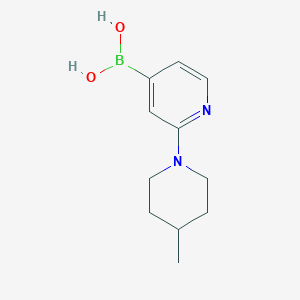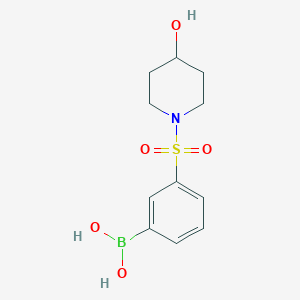
(3-(吡咯烷-1-基)-5-(三氟甲基)苯基)硼酸
描述
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, commonly referred to as PyBOP, is a chemical compound used in peptide synthesis. It is a derivative of benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and is used as an activator for carboxylic acids in peptide coupling reactions.
科学研究应用
合成应用
氟代衍生物的合成
该化合物已用于 sigma-1 受体调节剂的氟代衍生物的合成中,证明了其在为潜在药物应用创造复杂分子中的效用 (Kuznecovs 等人,2020)。
硼酸酯的形成
它参与硼酸酯的合成,特别是在吡咯烷-2,4-二酮的酰化中,吡咯烷-2,4-二酮是有机合成中的重要中间体 (Jones 等人,1990)。
钯催化的反应
该化合物用于钯(II)催化的 C(sp(3))-H 与芳基硼酸的偶联反应中,这在药物化学和药物发现领域非常重要 (Spangler 等人,2015)。
材料科学和化学传感
聚合路易斯酸
它构成了主链有机硼聚合路易斯酸中的结构的一部分,这些聚合路易斯酸因其荧光传感特性而在材料科学中很重要 (Sundararaman 等人,2005)。
光学调制
该化合物有助于研究光学调制中的构效关系,特别是在苯基硼酸接枝、聚乙二醇包裹的单壁碳纳米管中 (Mu 等人,2012)。
新型化合物的合成
亚胺的氢硼化
它参与硼路易斯酸催化的亚胺氢硼化,这是有机合成中的关键反应 (Yin 等人,2017)。
吡咯烷的合成
该化合物用于通过 1,3-偶极环加成反应合成 3-硼酸酯取代的吡咯烷,这在药物合成中很重要 (Belfaitah 等人,2004)。
二醇的保护基
它在有机合成中用作二醇的保护剂,展示了其在复杂化学过程中的多功能性 (Shimada 等人,2018)。
电池技术
- 电池中的阴离子受体:它是氟化物穿梭电池中使用的硼基阴离子受体的一部分,表明其在储能技术中的潜力 (Kucuk 和 Abe,2020)。
作用机制
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach . The compound is also involved in a transformation known as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s involvement in the protodeboronation process and formal anti-markovnikov alkene hydromethylation suggests it may play a role in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The compound’s involvement in protodeboronation and formal anti-markovnikov alkene hydromethylation suggests it may contribute to the synthesis of other organic compounds .
Action Environment
The action of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH .
生化分析
Biochemical Properties
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been observed to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Cellular Effects
The effects of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes. In terms of cellular metabolism, (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can impact metabolic flux by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid involves several key interactions at the molecular level. The boronic acid group of the compound can form reversible covalent bonds with nucleophilic groups such as hydroxyl and amino groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.
Dosage Effects in Animal Models
The effects of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits but rather increase the risk of toxicity.
Metabolic Pathways
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione or other metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. Additionally, the compound can influence metabolic pathways by inhibiting key enzymes involved in metabolic processes, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes and its accumulation in hydrophobic compartments . Additionally, the compound can interact with specific transporters and binding proteins that mediate its uptake and distribution within cells. These interactions can affect the compound’s localization and its overall bioavailability in different tissues.
Subcellular Localization
The subcellular localization of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles based on its chemical properties and post-translational modifications . For example, the compound’s lipophilicity can facilitate its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. Additionally, the compound can be directed to specific subcellular locations through interactions with targeting signals or binding proteins that recognize and transport it to these sites.
属性
IUPAC Name |
[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-3-1-2-4-16/h5-7,17-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOIRKOEFRPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCC2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173592 | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-30-0 | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid revealed by the research?
A1: The research primarily employed X-ray diffraction and Density Functional Theory (DFT) to elucidate the structure of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. X-ray diffraction analysis provided the experimental single-crystal structure of the compound []. Complementing this, DFT calculations were used to optimize the structure, with the results demonstrating good agreement between the theoretical and experimental structures []. This consistency validates the accuracy of the DFT model in representing the compound's structure. The study also investigated the molecular electrostatic potential and frontier molecular orbitals, offering insights into the compound's potential reactivity and physicochemical properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)


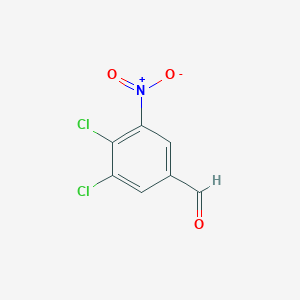
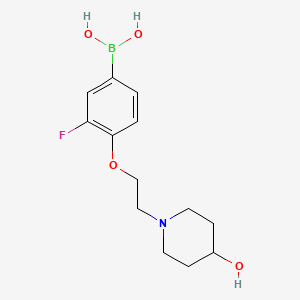


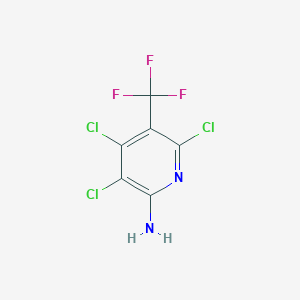
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
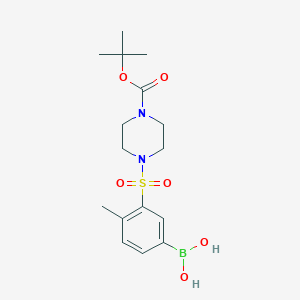
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
